PKRA83

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

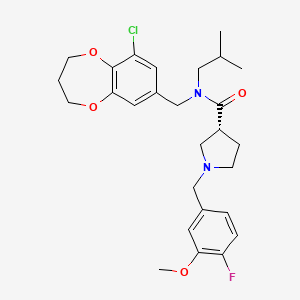

C27H34ClFN2O4 |

|---|---|

Molecular Weight |

505.0 g/mol |

IUPAC Name |

(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C27H34ClFN2O4/c1-18(2)14-31(16-20-11-22(28)26-25(13-20)34-9-4-10-35-26)27(32)21-7-8-30(17-21)15-19-5-6-23(29)24(12-19)33-3/h5-6,11-13,18,21H,4,7-10,14-17H2,1-3H3/t21-/m1/s1 |

InChI Key |

GZHUKRDKTDCKQD-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)[C@@H]3CCN(C3)CC4=CC(=C(C=C4)F)OC |

Canonical SMILES |

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC(=C(C=C4)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PKRA83

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). By competitively inhibiting the binding of the endogenous ligand prokineticin 2 (PK2), this compound effectively modulates downstream signaling pathways implicated in a variety of pathophysiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, its impact on intracellular signaling, and its demonstrated efficacy in preclinical models of cancer, arthritis, and angiogenesis. Detailed experimental protocols for key assays and visual representations of the signaling pathways are included to facilitate further research and development.

Introduction

The prokineticin system, comprising the secreted proteins prokineticin 1 (PK1) and prokineticin 2 (PK2) and their cognate G protein-coupled receptors, PKR1 and PKR2, has emerged as a critical regulator of diverse biological functions. These include angiogenesis, inflammation, nociception, and circadian rhythms. Dysregulation of the prokineticin pathway is associated with several diseases, including cancer and inflammatory disorders. This compound is a novel antagonist developed to target this system, demonstrating significant therapeutic potential. This guide elucidates the molecular mechanisms through which this compound exerts its pharmacological effects.

This compound Binding Affinity and Potency

This compound is a high-affinity competitive antagonist of both PKR1 and PKR2. Its inhibitory potency has been quantified through competitive binding assays, which measure the ability of the compound to displace the natural ligand from the receptors.

Table 1: Inhibitory Potency of this compound

| Receptor | IC50 (nM) |

| PKR1 | 5.0[1][2] |

| PKR2 | 8.2[1][2] |

Mechanism of Action: Prokineticin Receptor Antagonism

This compound functions by blocking the interaction of prokineticin 2 (PK2) with its receptors, PKR1 and PKR2. These receptors are coupled to multiple G protein subtypes, including Gαq, Gαs, and Gαi. Upon activation by PK2, these receptors trigger a cascade of intracellular signaling events. By preventing PK2 binding, this compound inhibits these downstream pathways.

Inhibition of Gαq-Mediated Signaling

Activation of the Gαq pathway by PK2 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This compound blocks this PK2-induced calcium mobilization.

Modulation of Gαs and Gαi-Mediated Signaling

PKR activation can also modulate the activity of adenylyl cyclase through Gαs (stimulation) and Gαi (inhibition), leading to changes in intracellular cyclic AMP (cAMP) levels. By antagonizing the receptors, this compound prevents these PK2-mediated alterations in cAMP signaling.

Downstream Kinase Pathways

The signaling cascades initiated by PKR activation converge on several key protein kinase pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for cell proliferation, migration, survival, and angiogenesis. This compound, by blocking the initial receptor activation, effectively inhibits the downstream activation of these critical kinase cascades.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been demonstrated in several preclinical models of disease, consistent with its mechanism of action.

Anti-Angiogenic Effects

Prokineticin 2 is a known pro-angiogenic factor. In vitro studies have shown that this compound effectively reduces PK2-induced microvascular endothelial cell branching.[1][3] In vivo, this compound has demonstrated anti-angiogenic activity, contributing to its anti-tumor effects.[2]

Table 2: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Type | Treatment | Result |

| Microvascular Endothelial Cell Branching | Microvascular Endothelial Cells | This compound (1 µg/mL) | Reduction in PK2-induced branching[1][3] |

Anti-Tumor Activity

This compound has shown significant anti-tumor activity in xenograft models of glioblastoma and pancreatic cancer.[1][2] In glioblastoma, its effect is primarily mediated through the inhibition of angiogenesis.[1] In pancreatic cancer, which is often poorly vascularized, this compound appears to work by blocking the infiltration of myeloid cells into the tumor microenvironment.[3]

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Dosage and Administration | Key Findings |

| Glioblastoma Xenograft | 20 mg/kg, i.p. | Decreased tumor growth rate and weight; Reduced blood vessel density; Increased necrotic regions in tumors[1] |

| Pancreatic Cancer Xenograft | 20 mg/kg/day for 14 days | Inhibition of macrophage infiltration[4] |

Anti-Arthritic Effects

In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, this compound demonstrated significant therapeutic effects.[4][5]

Table 4: In Vivo Anti-Arthritic Efficacy of this compound

| Arthritis Model | Dosage and Administration | Key Findings |

| Collagen-Induced Arthritis (CIA) in mice | 15 mg/kg, i.p., daily for 2 weeks | Suppressed severity of arthritis; Reduced inflammatory cell infiltration and synovial thickening; Lowered gene expression of IL-1β and IL-6 in joints[1][4] |

Experimental Protocols

Competitive Binding Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled prokineticin ligand to PKR1 and PKR2.

Materials:

-

Cell membranes from stable cell lines overexpressing human PKR1 or PKR2.

-

Radiolabeled ligand (e.g., [¹²⁵I]-Prokineticin).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.

-

Add the serially diluted this compound to the respective wells.

-

To determine non-specific binding, add a high concentration of unlabeled prokineticin to a set of wells.

-

Incubate the plate at room temperature to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit PK2-induced intracellular calcium mobilization.

Materials:

-

Cells expressing PKR1 or PKR2 (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prokineticin 2 (PK2).

-

This compound.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of PK2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

The antagonist effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (PK2 stimulation alone).

In Vitro Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic effect of this compound on the formation of tube-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Extracellular matrix gel (e.g., Matrigel).

-

Endothelial cell growth medium.

-

Prokineticin 2 (PK2).

-

This compound.

-

96-well plate.

-

Microscope with imaging capabilities.

Procedure:

-

Coat the wells of a 96-well plate with the extracellular matrix gel and allow it to solidify.

-

Harvest HUVECs and resuspend them in a medium containing PK2 to induce tube formation.

-

Add this compound at various concentrations to the cell suspension.

-

Seed the HUVECs onto the gel-coated wells.

-

Incubate the plate for several hours (e.g., 6-18 hours) to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To assess the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1 mice.

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

This compound.

-

Vehicle control.

Procedure:

-

Induction of Arthritis: Emulsify bovine type II collagen in CFA and immunize mice via intradermal injection at the base of the tail. A booster immunization with collagen emulsified in IFA is given 21 days later.

-

Treatment: Begin administration of this compound (e.g., 15 mg/kg, intraperitoneally, daily) or vehicle control at the first sign of arthritis or prophylactically before disease onset.

-

Assessment of Arthritis: Monitor the mice regularly for the development and severity of arthritis. Score each paw based on the degree of inflammation, swelling, and redness (e.g., on a scale of 0-4). The total arthritis score is the sum of the scores for all four paws.

-

Histological Analysis: At the end of the study, sacrifice the mice and collect the joints for histological examination. Assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Cytokine Analysis: Measure the expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the joint tissue using methods such as quantitative real-time PCR or ELISA.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Mechanism of Action Signaling Pathway.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Caption: Experimental Workflow for In Vivo Collagen-Induced Arthritis Model.

Conclusion

This compound is a potent and specific antagonist of the prokineticin receptors PKR1 and PKR2. Its mechanism of action, centered on the inhibition of G protein-mediated signaling pathways, translates to significant anti-angiogenic, anti-tumor, and anti-inflammatory effects in preclinical models. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound in a range of human diseases. The continued exploration of this compound and the prokineticin pathway holds promise for the development of novel and effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKRA 7 | Other Peptide Receptors | Tocris Bioscience [tocris.com]

- 3. Scholars@Duke publication: A PK2/Bv8/PROK2 antagonist suppresses tumorigenic processes by inhibiting angiogenesis in glioma and blocking myeloid cell infiltration in pancreatic cancer. [scholars.duke.edu]

- 4. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prokineticin 2 antagonist, PKRA7 suppresses arthritis in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PKRA83 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions, including tumor growth and metastasis. The prokineticin signaling pathway, involving prokineticin 2 (PK2) and its G-protein coupled receptors, PKR1 and PKR2, has emerged as a significant regulator of angiogenesis. PKRA83, a potent small-molecule antagonist of both PKR1 and PKR2, has demonstrated notable anti-angiogenic properties. This technical guide provides an in-depth overview of the role of this compound in inhibiting angiogenesis, focusing on the underlying signaling mechanisms, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the prokineticin pathway.

Introduction: The Prokineticin System in Angiogenesis

The prokineticin family consists of two secreted peptides, prokineticin 1 (PROK1) and prokineticin 2 (PK2), which exert their effects through two high-affinity G-protein coupled receptors, prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). This signaling system is involved in a wide array of biological processes, including inflammation, neurogenesis, and, notably, angiogenesis.

Prokineticin 2, in particular, has been identified as a potent pro-angiogenic factor. It is often secreted by tumor cells and can stimulate the proliferation and migration of endothelial cells, which are the primary cells involved in forming new blood vessels. This pro-angiogenic effect is predominantly mediated through the PKR1 receptor expressed on endothelial cells.

This compound (also known as PKRA7) is a small molecule that acts as a potent antagonist at both PKR1 and PKR2. By blocking the binding of PK2 to its receptors, this compound effectively inhibits the downstream signaling cascades that promote angiogenesis. This makes this compound a promising candidate for anti-angiogenic therapies, particularly in the context of highly vascularized tumors such as glioblastoma.

This compound: Mechanism of Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the prokineticin signaling pathway. The binding of the endogenous ligand, PK2, to its receptor, PKR1, on endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and tube formation – all key steps in angiogenesis.

The primary signaling pathway activated by the PK2/PKR1 axis in endothelial cells involves the Gαq/11 G-protein. Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of downstream kinases, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. These pathways are central to the pro-angiogenic effects of prokineticin signaling.

This compound, by binding to PKR1 and PKR2, prevents the initial activation of this cascade by PK2, thereby blocking the downstream pro-angiogenic signals.

Signaling Pathway Diagram

Caption: Prokineticin 2 (PK2) signaling pathway in angiogenesis and its inhibition by this compound.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The anti-angiogenic efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a seminal study by Curtis et al. (2013)[1], which investigated the effects of this compound (referred to as PKRA7 in the publication) on glioblastoma, a highly vascularized brain tumor.

Table 1: In Vitro Inhibition of Prokineticin Receptors by this compound

| Receptor | IC50 (nM) |

| PKR1 | 5.0 |

| PKR2 | 8.2 |

| Data from a calcium influx luminescence-based assay.[1] |

Table 2: In Vivo Efficacy of this compound in a Subcutaneous Glioblastoma Xenograft Model

| Treatment Group | Mean Tumor Weight (mg) ± SEM | % Reduction in Tumor Weight |

| Control (Vehicle) | 450 ± 50 | - |

| This compound (20 mg/kg) | 250 ± 40 | 44.4% |

| D456MG glioblastoma cells were injected subcutaneously into nude mice. Treatment commenced when tumors were visible. Data represents tumor weight after a defined treatment period.[1] |

Table 3: Effect of this compound on Blood Vessel Density in Glioblastoma Xenografts

| Treatment Group | Relative Blood Vessel Density (%) |

| Control (Vehicle) | ~100 |

| This compound (20 mg/kg) | Decreased |

| A notable decrease in relative blood vessel density was observed in the this compound-treated tumors compared to controls, as determined by immunohistochemical analysis.[1] |

Table 4: In Vitro Inhibition of Endothelial Cell Branching by this compound

| Condition | Number of Connections Between Cells (Normalized) |

| Control | Baseline |

| PK2-induced | Increased |

| PK2-induced + this compound | Effectively inhibited |

| VEGFA-induced | Increased |

| VEGFA-induced + this compound | No effect |

| This assay demonstrates that this compound specifically inhibits PK2-induced endothelial cell branching and does not affect branching induced by VEGFA.[2] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Curtis et al. (2013)[1] and are provided as a guide for researchers wishing to replicate or build upon these findings.

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of a subcutaneous glioblastoma xenograft model to evaluate the anti-angiogenic and anti-tumor effects of this compound in vivo.

Experimental Workflow Diagram

Caption: Workflow for the in vivo glioblastoma xenograft experiment.

Materials:

-

D456MG human glioblastoma cells

-

Nude mice (athymic)

-

This compound

-

Vehicle control (e.g., sterile saline or appropriate solvent)

-

Calipers

-

Surgical tools for tumor excision

-

Formalin or other fixatives

-

Paraffin embedding reagents

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Procedure:

-

Cell Preparation: Culture D456MG cells under standard conditions. On the day of injection, harvest cells and resuspend in a sterile medium at a concentration of 5x10^6 cells/mL.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the flank of each nude mouse.

-

Tumor Growth Monitoring: Allow tumors to grow until they are palpable and visible.

-

Treatment Administration: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) on a pre-determined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint and Tissue Collection: At the end of the study period, euthanize the mice and carefully excise the tumors. Record the final tumor weight.

-

Histological Analysis: Fix the tumors in formalin, embed in paraffin, and prepare tissue sections. Perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessel density.

In Vitro Endothelial Cell Branching Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in response to pro-angiogenic stimuli.

Experimental Workflow Diagram

Caption: Workflow for the in vitro endothelial cell branching assay.

Materials:

-

Primary human microvascular endothelial cells (or other suitable endothelial cell line)

-

Endothelial cell growth medium

-

Matrigel (or similar basement membrane extract)

-

96-well plates

-

Recombinant human PK2

-

Recombinant human VEGFA

-

This compound

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a basal medium. Seed the cells onto the solidified Matrigel.

-

Treatment: Add the pro-angiogenic stimuli (PK2 or VEGFA) to the wells, with or without the addition of this compound at the desired concentration. Include appropriate controls (e.g., medium alone, this compound alone).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a sufficient period for tube formation to occur (typically 6-18 hours).

-

Imaging: Visualize the formation of capillary-like structures using a phase-contrast microscope. Capture images from multiple fields per well.

-

Quantification: Analyze the images to quantify the extent of tube formation. This can be done by counting the number of branch points or the total length of the tubes.

Conclusion and Future Directions

This compound has been clearly demonstrated to be a potent inhibitor of angiogenesis through its antagonism of the prokineticin receptors PKR1 and PKR2. The quantitative data from both in vivo and in vitro studies support its potential as a therapeutic agent for highly vascularized tumors. The detailed protocols provided in this guide offer a foundation for further research into the anti-angiogenic properties of this compound and other prokineticin receptor antagonists.

Future research should focus on:

-

Elucidating the full spectrum of downstream signaling pathways affected by this compound in endothelial cells.

-

Investigating the efficacy of this compound in a wider range of preclinical cancer models.

-

Exploring the potential for combination therapies, where this compound is used in conjunction with other anti-cancer agents, such as chemotherapy or inhibitors of other pro-angiogenic pathways like the VEGF pathway.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery of this compound for potential clinical applications.

By continuing to explore the role of the prokineticin system in angiogenesis and the therapeutic potential of its inhibitors, new avenues for the treatment of cancer and other angiogenesis-dependent diseases may be uncovered.

References

The Prokineticin Receptor Antagonist PKRA83: A Technical Overview of its Anti-Cancer Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKRA83 (also known as PKRA7) is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). Emerging research has identified its significant anti-cancer properties, primarily attributed to its anti-angiogenic and anti-inflammatory mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell proliferation, detailing its mechanism of action, available quantitative data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the prokineticin system in oncology.

Introduction to this compound and its Molecular Targets

This compound is a brain-penetrant antagonist of the G-protein coupled prokineticin receptors, PKR1 and PKR2, with high potency. Prokineticins are a family of secreted proteins that play roles in various physiological processes, including angiogenesis, inflammation, and circadian rhythms.[1][2] Dysregulation of the prokineticin signaling pathway has been implicated in the pathology of several diseases, including cancer.[1][2]

This compound competitively inhibits the binding of prokineticin 2 (PK2) to its receptors, thereby blocking downstream signaling.[3] Its anti-cancer effects have been demonstrated in preclinical models of glioblastoma and pancreatic cancer, where it has been shown to suppress tumor growth.[2] The primary mechanisms of its anti-tumor activity are believed to be the inhibition of angiogenesis and the blockage of myeloid cell infiltration into the tumor microenvironment.[2]

Quantitative Data on this compound Activity

The available quantitative data for this compound primarily focuses on its potent antagonism of its molecular targets. While specific data on its direct impact on cancer cell proliferation across a wide range of cell lines is limited in publicly available literature, the existing information underscores its potential as an anti-cancer agent.

Table 1: Inhibitory Activity of this compound on Prokineticin Receptors

| Target | IC50 Value (nM) | Description |

| Prokineticin Receptor 1 (PKR1) | 5.0 | The half-maximal inhibitory concentration of this compound on PKR1.[3] |

| Prokineticin Receptor 2 (PKR2) | 8.2 | The half-maximal inhibitory concentration of this compound on PKR2.[3] |

Note: IC50 values for the direct inhibition of cancer cell line proliferation are not extensively documented in the reviewed literature. The provided data reflects the receptor binding affinity.

Effects on Cancer Cell Proliferation and Angiogenesis

The anti-proliferative effects of this compound in the context of cancer are thought to be largely mediated through its potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen.[4][5]

In preclinical studies using a glioblastoma xenograft model, treatment with this compound resulted in a significant decrease in blood vessel density within the tumor mass and an increase in necrotic regions.[2] In vitro, this compound was shown to effectively reduce the branching of microvascular endothelial cells induced by prokineticin 2, further confirming its anti-angiogenic activity.[2]

While direct cytotoxicity against tumor cells may not be its primary mechanism, by inhibiting angiogenesis, this compound effectively starves the tumor, thereby inhibiting its growth and proliferation.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the signaling cascades initiated by the activation of PKR1 and PKR2. These receptors are known to couple with various G-proteins, including Gq, Gi, and Gs, leading to the activation of multiple downstream pathways that are crucial for cell proliferation, survival, and migration.[1][6]

By antagonizing PKR1 and PKR2, this compound is expected to inhibit the following key signaling pathways that are often hyperactivated in cancer:

-

Phospholipase C (PLC) / Calcium Mobilization Pathway: Activation of Gq by prokineticin receptors leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), both of which can promote cell proliferation.[1][7]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Prokineticin signaling can lead to the phosphorylation and activation of the MAPK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival.[8][9]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that can be activated by prokineticin receptors.[6]

The inhibitory action of this compound on these pathways in endothelial cells is a key component of its anti-angiogenic effect. In cancer cells that express prokineticin receptors, direct inhibition of these pro-proliferative pathways is also a likely contributor to its anti-tumor activity.

Caption: this compound inhibits PKR1/PKR2, blocking downstream signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the effects of compounds like this compound on cancer cell proliferation. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Caption: A standard workflow for analyzing the cell cycle via PI staining.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

PBS

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples by flow cytometry.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion and Future Directions

This compound is a promising anti-cancer agent that primarily functions through the inhibition of angiogenesis and modulation of the tumor microenvironment by blocking prokineticin receptors 1 and 2. While its potent anti-angiogenic effects indirectly inhibit tumor cell proliferation, further research is needed to elucidate its direct effects on cancer cell viability, cell cycle progression, and apoptosis across a broader range of cancer types. Future studies should focus on generating comprehensive quantitative data, including IC50 values in various cancer cell lines, and detailed mechanistic investigations into the downstream signaling pathways affected by this compound in tumor cells. Such data will be crucial for the continued development of this compound as a potential therapeutic for cancer.

References

- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prokineticin-1 induces normal lymphangiogenic activity and is involved in lymphangiogenesis and lymph node metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 8. Roles of protein kinase R in cancer: Potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on PKRA83 and Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS. PKRA83 is a potent antagonist of the prokineticin 2 (PK2) receptors, PKR1 and PKR2. Emerging evidence suggests that the prokineticin system plays a role in modulating BBB permeability, making this compound a compound of interest for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB, including relevant signaling pathways and detailed experimental protocols.

The Role of Prokineticins and Their Receptors at the Blood-Brain Barrier

Prokineticins are a family of small, secreted proteins that regulate a diverse range of biological processes through their interaction with two G protein-coupled receptors (GPCRs), prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2). Both prokineticins and their receptors are expressed in the CNS and have been implicated in neuroinflammation and the regulation of cerebrovascular function.[1]

Studies have shown that prokineticins, particularly PK2, can increase the permeability of the BBB.[1] This effect is thought to be mediated by the activation of their receptors on brain microvascular endothelial cells (BMECs), the primary cellular component of the BBB. Activation of PKR1 and PKR2 can trigger downstream signaling cascades that lead to the disruption of tight junctions, the protein complexes that seal the paracellular space between adjacent endothelial cells and are critical for maintaining the barrier's integrity.

This compound: A Prokineticin Receptor Antagonist with CNS Penetrance

This compound is a non-peptide antagonist that has been shown to cross the blood-brain barrier.[2] It exhibits inhibitory activity against both PKR1 and PKR2.[2] While direct quantitative data on the blood-brain barrier permeability of this compound, such as its apparent permeability coefficient (Papp) or brain-to-plasma concentration ratio (Kp,uu), are not extensively documented in publicly available literature, its ability to penetrate the CNS has been demonstrated in preclinical models of glioblastoma.[2]

The primary mechanism by which this compound is expected to influence BBB permeability is through the competitive antagonism of PKR1 and PKR2. By blocking the binding of prokineticins to these receptors on brain endothelial cells, this compound is hypothesized to prevent the downstream signaling events that lead to increased BBB permeability.

Signaling Pathways Modulated by Prokineticins at the BBB

The binding of prokineticins to their receptors on brain endothelial cells initiates intracellular signaling cascades that can alter BBB function. The key pathways implicated include:

-

Gαq/11-PLC-PKC Pathway: Like many GPCRs, prokineticin receptors can couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can phosphorylate various downstream targets, including tight junction proteins, leading to their disassembly and increased paracellular permeability.

-

MAPK and PI3K/Akt Pathways: Prokineticin signaling has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways in endothelial cells.[1] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and inflammation, and their activation can contribute to changes in BBB integrity.

-

Gα12/13-RhoA Pathway and Tight Junction Disruption: There is evidence to suggest that PKR2 can couple to Gα12/13 proteins. Activation of this pathway can lead to the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, and its activation can lead to the formation of stress fibers and the disruption of tight junction complexes, particularly through the modulation of zonula occludens-1 (ZO-1).

By antagonizing PKR1 and PKR2, this compound is expected to inhibit these signaling pathways, thereby preserving the integrity of the tight junctions and maintaining normal BBB permeability.

Quantitative Data on BBB Permeability

| Compound/Condition | In Vitro Model | Measured Parameter | Result | Reference |

| Prokineticin 1 (PK1) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Increased permeability | [1] |

| Prokineticin 2 (PK2) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Increased permeability | [1] |

| PKR-A (PROKR2 Antagonist) | Murine BMEC/Astrocyte Co-culture | FITC-Dextran Permeability | Prevented PK2-induced increase in permeability | [1] |

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol describes a common in vitro method to assess the permeability of a compound across a model of the blood-brain barrier.

Materials:

-

Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary BMECs)

-

Astrocytes (optional, for co-culture models)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Endothelial cell growth medium

-

Astrocyte growth medium (if applicable)

-

Test compound (this compound)

-

Lucifer Yellow or FITC-Dextran (paracellular permeability markers)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescence plate reader

Methodology:

-

Cell Seeding:

-

Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen I and fibronectin).

-

Seed brain endothelial cells onto the apical side of the Transwell inserts at a high density to form a confluent monolayer.

-

For co-culture models, seed astrocytes on the basolateral side of the 24-well plate.

-

-

Monolayer Integrity Assessment:

-

Culture the cells for several days until a tight monolayer is formed.

-

Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a voltohmmeter. A stable and high TEER value indicates a well-formed barrier.

-

-

Permeability Assay:

-

On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with pre-warmed assay buffer and equilibrate for 30 minutes at 37°C.

-

Add the test compound (this compound) at the desired concentration to the apical (donor) chamber.

-

To assess the effect on paracellular permeability, a fluorescent marker (e.g., Lucifer Yellow or FITC-Dextran) can be co-administered with the test compound.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Replace the volume of the collected sample with fresh assay buffer.

-

-

Quantification:

-

Analyze the concentration of the test compound in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).

-

Measure the fluorescence of the marker in the samples using a fluorescence plate reader.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of transport of the compound across the monolayer (mol/s).

-

A is the surface area of the Transwell membrane (cm²).

-

C0 is the initial concentration of the compound in the apical chamber (mol/cm³).

-

-

Immunofluorescence Staining for Tight Junction Proteins

This protocol allows for the visualization of tight junction protein localization and integrity in brain endothelial cell monolayers.

Materials:

-

Brain endothelial cells grown on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a tight junction protein (e.g., anti-ZO-1, anti-Occludin, or anti-Claudin-5)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment:

-

Grow brain endothelial cells to confluence on sterile glass coverslips or in chamber slides.

-

Treat the cells with the test compound (e.g., PK2 with or without this compound) for the desired duration.

-

-

Fixation and Permeabilization:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the localization of the tight junction proteins using a fluorescence microscope. Discontinuous or fragmented staining at the cell borders indicates disruption of the tight junctions.

-

Conclusion

This compound, as a CNS-penetrant prokineticin receptor antagonist, holds potential as a tool to investigate the role of the prokineticin system in regulating blood-brain barrier permeability. While direct quantitative data on its permeability are still needed, the existing evidence strongly suggests that by blocking prokineticin signaling, this compound can prevent the disruption of tight junctions and the subsequent increase in BBB permeability. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other modulators of the prokineticin pathway on the integrity and function of the blood-brain barrier. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway for the treatment of CNS disorders.

References

An In-depth Technical Guide to the Toll-like Receptor 4 (TLR4) Signaling Pathway

Notice: The initially requested topic, "PKRA83 signaling pathway," did not correspond to a recognized or publicly documented biological pathway. To fulfill the structural and technical requirements of the request, this guide will focus on the well-characterized Toll-like Receptor 4 (TLR4) signaling pathway as a representative model. This pathway is critical in innate immunity and offers a rich subject for in-depth analysis.

Executive Summary

Toll-like Receptor 4 (TLR4) is a cornerstone of the innate immune system, functioning as a primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of TLR4 initiates a complex and bifurcated signaling cascade that leads to the robust production of pro-inflammatory cytokines, chemokines, and type I interferons, essential for combating bacterial infections.[3][4][5] This pathway is unique among TLRs as it utilizes two distinct downstream signaling branches: the MyD88-dependent pathway and the TRIF-dependent (or MyD88-independent) pathway.[3][4][6] The MyD88-dependent arm orchestrates the early-phase inflammatory response, culminating in the activation of the transcription factor NF-κB.[6][7][8] The TRIF-dependent arm, initiated after receptor endocytosis, is primarily responsible for inducing type I interferons and activating late-phase NF-κB.[3][7][9] Understanding the intricate molecular events, protein-protein interactions, and regulatory mechanisms within the TLR4 pathway is paramount for developing therapeutics for infectious diseases, sepsis, and chronic inflammatory conditions.

The Core TLR4 Signaling Cascade

The activation of TLR4 signaling is a multi-step process initiated by the recognition of LPS in the extracellular space.

2.1 Ligand Recognition and Receptor Complex Formation LPS in the bloodstream is first bound by LPS-Binding Protein (LBP).[1][10] This complex transfers LPS to CD14, a co-receptor that can be soluble or membrane-bound.[1][10] CD14 then "loads" LPS onto the myeloid differentiation factor 2 (MD-2) protein, which is non-covalently associated with the extracellular domain of TLR4.[1][10][11] The binding of LPS to the TLR4/MD-2 complex induces a conformational change that triggers the homodimerization of TLR4, bringing their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity.[5][10] This dimerization event is the critical initiation step for downstream signal transduction.[10]

2.2 The MyD88-Dependent Signaling Pathway The MyD88-dependent pathway is initiated at the plasma membrane immediately following TLR4 dimerization.[3] The dimerized TIR domains serve as a scaffold to recruit TIR domain-containing adaptor proteins.[10]

-

Adaptor Recruitment: The adaptor protein TIRAP (also known as Mal) binds to the TLR4 TIR domains, which then recruits the central adaptor molecule, Myeloid Differentiation primary response 88 (MyD88).[6][12]

-

Myddosome Formation: MyD88, through its death domain (DD), recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1/2.[6][8] This assembly forms a signaling complex known as the Myddosome.[8]

-

Kinase Cascade and TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[13] The activated IRAKs then dissociate from the receptor complex and interact with TNF receptor-associated factor 6 (TRAF6).[6][14]

-

Activation of TAK1 and IKK: TRAF6 functions as an E3 ubiquitin ligase, catalyzing the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex.[13][14] Activated TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex.[14]

-

NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation.[10] The degradation of IκBα releases the NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA response elements and initiates the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and IL-1β.[4][10]

Figure 1: MyD88-Dependent TLR4 Signaling Pathway.

2.3 The TRIF-Dependent (MyD88-Independent) Signaling Pathway Following activation at the cell surface, the TLR4/MD-2/LPS complex is internalized into endosomes.[3] This relocalization initiates the TRIF-dependent pathway.

-

Adaptor Recruitment: Within the endosome, the TLR4 TIR domains recruit a different set of adaptor proteins. The TRIF-related adaptor molecule (TRAM) binds first, acting as a bridge to recruit the TIR-domain-containing adapter-inducing interferon-β (TRIF).[15]

-

TRAF3 and Kinase Activation: TRIF recruits TRAF3, which leads to the activation of the kinases TBK1 (TANK-binding kinase 1) and IKKε.[13]

-

IRF3 Activation: TBK1 and IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][13] Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Type I IFN Production: In the nucleus, IRF3 dimers drive the transcription of type I interferons (e.g., IFN-β) and IFN-inducible genes like the chemokine CXCL10.[3][9]

-

Late-Phase NF-κB Activation: TRIF can also activate NF-κB, albeit with slower kinetics than the MyD88 pathway. This occurs through the interaction of TRIF with TRAF6 and the kinase RIPK1, which eventually leads to IKK activation.[4][13]

Figure 2: TRIF-Dependent TLR4 Signaling Pathway.

Quantitative Data Analysis

The study of TLR4 signaling involves the quantification of various molecular events, from receptor dimerization to gene expression.

Table 1: TLR4 Dimerization State in Response to Ligands Data derived from quantitative single-molecule localization microscopy in HEK293 cells.

| Cell Condition | Ligand | Receptor State (Monomer) | Receptor State (Dimer) | Reference |

| Transfected with TLR4 only | None | ~100% | ~0% | [16] |

| Co-transfected with TLR4, MD-2, CD14 | None | 52% | 48% | [16] |

| Co-transfected with TLR4, MD-2, CD14 | E. coli LPS (Agonist) | Decreased | Increased | [16] |

| Co-transfected with TLR4, MD-2, CD14 | R. sphaeroides LPS (Antagonist) | Maintained/Increased | Maintained/Decreased | [16] |

Table 2: Relative Gene Expression Changes in Macrophages upon TLR4 Activation Data represents typical fold-changes observed in murine macrophages after stimulation with a TLR4 agonist (e.g., Kdo2 lipid A or LPS).

| Gene Target | Pathway Dependence | Time Point | Typical Fold-Induction (mRNA) | Reference |

| Tnf (TNF-α) | MyD88-dependent | 1-2 hours | >100-fold | [17] |

| Il6 (IL-6) | MyD88-dependent | 2-4 hours | >50-fold | [4][18] |

| Ifnb1 (IFN-β) | TRIF-dependent | 4-6 hours | >20-fold | [19] |

| Cxcl10 (IP-10) | TRIF-dependent | 6-12 hours | >50-fold | [3][6] |

Key Experimental Protocols

Investigating the TLR4 pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

4.1 Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions This protocol is used to verify the interaction between two putative binding partners, for example, TLR4 and MyD88, following ligand stimulation.[20]

Objective: To determine if Protein X (e.g., TLR4) and Protein Y (e.g., MyD88) interact within the cell.

Methodology:

-

Cell Culture and Stimulation: Culture cells (e.g., HEK293T cells transfected to express tagged versions of TLR4 and MyD88, or macrophage cell lines like RAW 264.7) to ~80-90% confluency. Stimulate one set of cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes), leaving another set as an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[21][22]

-

Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris.[21] To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/sepharose beads for 1 hour at 4°C.[21] Pellet the beads by centrifugation and collect the supernatant (pre-cleared lysate).

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to Protein X (the "bait" protein, e.g., anti-TLR4 antibody) overnight at 4°C with gentle rotation.[21][22] A parallel sample with a non-specific IgG antibody should be used as a negative control.[21]

-

Capture Immune Complex: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[22]

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against Protein Y (the "prey" protein, e.g., anti-MyD88 antibody) to detect its presence.[21][23] The presence of a band for Protein Y in the lane immunoprecipitated with the anti-Protein X antibody (and its absence or significant reduction in the IgG control lane) confirms the interaction.

Figure 3: Co-Immunoprecipitation (Co-IP) Experimental Workflow.

4.2 NF-κB Luciferase Reporter Assay This cell-based assay is used to quantify the activation of the NF-κB transcription factor, a key downstream event in the MyD88-dependent pathway.[24][25]

Objective: To measure the transcriptional activity of NF-κB in response to TLR4 stimulation.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with three plasmids:

-

A plasmid expressing human TLR4 and its co-receptors MD-2 and CD14.

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[26]

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency and cell viability.[27]

-

-

Cell Stimulation: Approximately 24-48 hours post-transfection, treat the cells with various concentrations of LPS or other potential TLR4 modulators. Include an untreated control.

-

Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), wash the cells and lyse them using a passive lysis buffer provided with a dual-luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Use an automated injector to first add the firefly luciferase substrate and measure the resulting luminescence (Signal A).[27] Subsequently, inject the Renilla luciferase substrate, which quenches the firefly signal and initiates the Renilla reaction, and measure the second luminescence signal (Signal B).[27]

-

Data Analysis: For each well, calculate the ratio of Signal A to Signal B to get a normalized value of NF-κB activity.[27] Fold-induction is then calculated by dividing the normalized values of treated samples by the normalized value of the untreated control.

4.3 Western Blot for Phospho-Protein Detection This protocol is used to detect the phosphorylation of key signaling intermediates, such as IκBα or IRF3, which is a direct indicator of pathway activation.[28][29]

Objective: To detect the increase in phosphorylated IκBα (p-IκBα) upon LPS stimulation.

Methodology:

-

Cell Culture and Stimulation: Grow macrophages (e.g., RAW 264.7) and stimulate with LPS (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Immediately lyse cells in RIPA buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each time point onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[28][30]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.[28]

-

-

Detection and Analysis: Capture the chemiluminescent signal using an imaging system. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-IκBα) or a housekeeping protein like β-actin. Densitometry analysis can be used to quantify the change in phosphorylation over time.

Conclusion

The Toll-like Receptor 4 signaling pathway is a paradigm of innate immune signal transduction, characterized by its dual-axis activation mechanism that allows for a tailored and robust response to Gram-negative bacteria. The MyD88-dependent pathway drives a rapid pro-inflammatory response, while the TRIF-dependent pathway ensures the production of antiviral interferons and sustains the inflammatory signal. The experimental protocols and quantitative analyses detailed in this guide provide a framework for researchers to dissect the molecular intricacies of this pathway. A thorough understanding of TLR4 signaling is not only crucial for immunology but also holds immense potential for the development of novel therapeutics aimed at modulating inflammatory responses in a wide array of human diseases.

References

- 1. invivogen.com [invivogen.com]

- 2. Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 4. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 8. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 16. Quantitative single-molecule imaging of TLR4 reveals ligand-specific receptor dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms Establishing TLR4-Responsive Activation States of Inflammatory Response Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting the PXR-TLR4 signaling pathway to reduce intestinal inflammation in an experimental model of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MyD88-dependent and MyD88-independent pathways in synergy, priming, and tolerance between TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. assaygenie.com [assaygenie.com]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 28. raybiotech.com [raybiotech.com]

- 29. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

- 30. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]

The Discovery and Synthesis of PKRA83: A Prokineticin Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PKRA83, also known as PKRA7, is a potent, small-molecule antagonist of the prokineticin receptors 1 and 2 (PKR1 and PKR2). These G-protein coupled receptors are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and pain perception. This compound has demonstrated significant therapeutic potential in preclinical models of arthritis, cancer, and neuroinflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The prokineticin system, comprising the ligands prokineticin 1 (PK1) and prokineticin 2 (PK2) and their receptors PKR1 and PKR2, has emerged as a critical regulator of diverse biological functions. Dysregulation of this system is associated with various diseases, making it an attractive target for therapeutic intervention. This compound was developed as a competitive antagonist to block the binding of prokineticins to their receptors, thereby inhibiting their downstream signaling. Its ability to cross the blood-brain barrier further enhances its potential for treating neurological conditions.[1]

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays, establishing its potency as a dual antagonist of PKR1 and PKR2.

| Parameter | Receptor | Value (nM) | Assay Type |

| IC50 | PKR1 | 5.0 | Radioligand Binding Assay |

| IC50 | PKR2 | 8.2 | Radioligand Binding Assay |

Table 1: In vitro potency of this compound.

Chemical Synthesis

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be devised based on its chemical structure: (3R)-N-[(9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)-3-pyrrolidinecarboxamide hydrochloride. The synthesis would likely involve a multi-step process culminating in the formation of the central amide bond.

A hypothetical, convergent synthetic strategy is outlined below. This process would begin with the preparation of the three key building blocks: the substituted pyrrolidine (B122466) core, the benzodioxepine amine, and the fluorinated benzyl (B1604629) halide.

Workflow for the Hypothetical Synthesis of this compound:

Caption: Hypothetical synthetic workflow for this compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of N-isobutyl-(3R)-pyrrolidine-3-carboxamide

-

To a solution of (3R)-pyrrolidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add isobutylamine and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the product by column chromatography.

Step 2: Synthesis of (9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

-

Dissolve 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until the imine formation and subsequent reduction are complete.

-

Acidify the reaction mixture and then basify to isolate the amine product.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of N-((9-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl)-N-isobutyl-(3R)-pyrrolidine-3-carboxamide

-

Combine N-isobutyl-(3R)-pyrrolidine-3-carboxamide and (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine in a suitable solvent.

-

Perform a reductive amination using a suitable aldehyde or ketone and a reducing agent.

-

Monitor the reaction and purify the resulting secondary amine.

Step 4: Synthesis of this compound

-

To a solution of the product from Step 3 in an appropriate solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Add 1-(bromomethyl)-4-fluoro-3-methoxybenzene and heat the reaction mixture to facilitate the N-alkylation.

-

Monitor the reaction to completion.

-

Purify the crude product by column chromatography to yield this compound free base.

Step 5: Formation of this compound Hydrochloride

-

Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Biological Activity and Mechanism of Action

This compound acts as a competitive antagonist at PKR1 and PKR2, which are G-protein coupled receptors. The binding of the endogenous ligands, PK1 and PK2, to these receptors activates multiple downstream signaling pathways. By blocking this interaction, this compound inhibits these signaling cascades.

Prokineticin Receptor Signaling Pathway

Caption: Prokineticin receptor signaling pathway and the inhibitory action of this compound.

Preclinical Studies

This compound has been evaluated in several preclinical models, demonstrating its therapeutic potential.

Anti-inflammatory Activity in a Collagen-Induced Arthritis (CIA) Model

In a mouse model of rheumatoid arthritis, this compound administration led to a significant reduction in the severity of arthritis. This was associated with decreased expression of the pro-inflammatory cytokines IL-1β and IL-6 in the joints.

Anti-tumor and Anti-angiogenic Activity

This compound has been shown to inhibit tumor growth in xenograft models of glioblastoma and pancreatic cancer. Its anti-tumor effect is attributed to the inhibition of angiogenesis and the blockade of myeloid cell infiltration into the tumor microenvironment.

Experimental Protocols

Radioligand Binding Assay for IC50 Determination

Objective: To determine the inhibitory concentration (IC50) of this compound for PKR1 and PKR2.

Workflow:

Caption: Workflow for the radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human PKR1 or PKR2.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled prokineticin ligand (e.g., [¹²⁵I]-PK2) and a range of concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a sigmoidal dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Protocol:

-

Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Treatment: Once clinical signs of arthritis are evident, administer this compound or vehicle control to the mice daily via a suitable route (e.g., intraperitoneal injection).

-

Clinical Scoring: Monitor the severity of arthritis in each paw daily using a standardized clinical scoring system.

-

Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Analysis: Measure the expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the joint tissue using methods such as quantitative PCR or ELISA.

Macrophage Chemokine Expression Assay

Objective: To assess the effect of this compound on chemokine expression in macrophages.

Protocol:

-

Macrophage Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Treatment: Treat the macrophages with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of varying concentrations of this compound.

-

RNA Isolation and qPCR: After a suitable incubation period, isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of specific chemokines and their receptors.

-

Protein Analysis: Alternatively, collect the cell culture supernatant and measure the secretion of chemokine proteins using ELISA or a multiplex immunoassay.

Conclusion

This compound is a potent and promising antagonist of the prokineticin receptors with demonstrated efficacy in preclinical models of inflammatory and oncologic diseases. Its favorable pharmacological properties, including oral bioavailability and blood-brain barrier penetration, make it a compelling candidate for further clinical development. The detailed information provided in this guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of targeting the prokineticin system.

References

PKRA83: A Technical Guide to its Binding Affinity for Prokineticin Receptors 1 and 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of PKRA83, a potent non-peptide antagonist, to the prokineticin receptors 1 (PKR1) and 2 (PKR2). Prokineticins and their receptors are implicated in a wide array of physiological and pathological processes, including angiogenesis, inflammation, and pain, making them attractive targets for therapeutic intervention. This compound, also known as PKRA7, has emerged as a valuable tool for investigating the roles of these receptors and as a potential therapeutic agent itself.

Quantitative Binding Affinity Data

This compound exhibits high-affinity binding to both PKR1 and PKR2, functioning as a competitive antagonist of the endogenous ligand, prokineticin 2 (PK2). The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.

Multiple studies have consistently reported the IC50 values for this compound. These values demonstrate its potent antagonism at both receptor subtypes, with a slight preference for PKR1.

| Compound | Receptor | Parameter | Value (nM) |

| This compound | PKR1 | IC50 | 5.0[1][2][3] |

| This compound | PKR2 | IC50 | 8.2[1][2][3] |

Note: Dissociation constant (Kd) and maximum binding capacity (Bmax) values for this compound were not available in the reviewed literature.

Experimental Protocols

The determination of the binding affinity of this compound for PKR1 and PKR2 typically involves a competitive radioligand binding assay. The following is a detailed methodology representative of the key experiments cited for determining the IC50 values.

Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human PKR1 or PKR2 are commonly used.

-